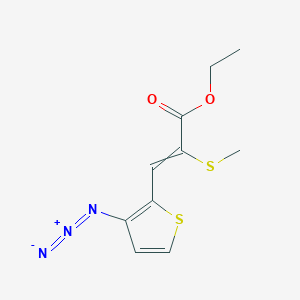
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate is a synthetic organic compound that features a thiophene ring substituted with an azido group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the azido group can be introduced via nucleophilic substitution.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction.
Formation of the Prop-2-enoate Moiety: The final step involves the esterification of the prop-2-enoate group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules.
Materials Science: In the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-aminothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate: Similar structure but with an amino group instead of an azido group.
Ethyl 3-(3-bromothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate: Similar structure but with a bromo group instead of an azido group.
Uniqueness
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate is unique due to the presence of the azido group, which can undergo specific reactions such as click chemistry, making it valuable for bioconjugation and materials science applications.
Properties
CAS No. |
106183-72-6 |
|---|---|
Molecular Formula |
C10H11N3O2S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
ethyl 3-(3-azidothiophen-2-yl)-2-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-15-10(14)9(16-2)6-8-7(12-13-11)4-5-17-8/h4-6H,3H2,1-2H3 |
InChI Key |
HVZZYWCXDWRTFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CS1)N=[N+]=[N-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















